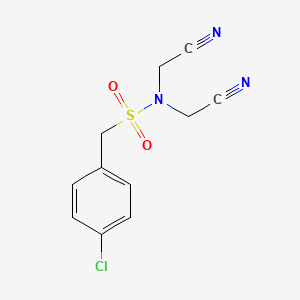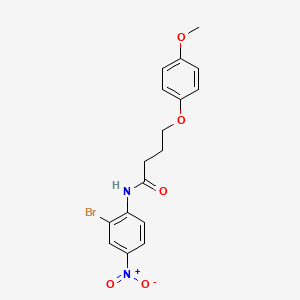
N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide, also known as BON, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BON is a derivative of the well-known anti-inflammatory drug, naproxen, and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Wirkmechanismus
The exact mechanism of action of N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are known to play a key role in the inflammatory response. N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide is also believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce inflammation in animal models of arthritis and to reduce pain in animal models of neuropathic pain. N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide has also been shown to reduce fever in animal models of fever.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide in lab experiments is its potential as a new drug candidate for the treatment of various inflammatory and pain-related conditions. However, one limitation of using N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.
Zukünftige Richtungen
There are several future directions for the study of N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide. One direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs. Another direction is to study its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, the development of new synthetic routes for N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide may improve its availability for research purposes.
Synthesemethoden
The synthesis of N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide involves the reaction of 2-bromo-4-nitrophenol with 4-methoxyphenol in the presence of a base to form 2-bromo-4-nitrophenyl-4-methoxyphenol. The resulting compound is then reacted with butanoyl chloride in the presence of a base to form N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide. The overall reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide has been extensively studied for its potential applications in the treatment of various inflammatory and pain-related conditions. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5/c1-24-13-5-7-14(8-6-13)25-10-2-3-17(21)19-16-9-4-12(20(22)23)11-15(16)18/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYXACYXHDZJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B5070478.png)
![2-[4-(allyloxy)-3-bromophenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5070494.png)
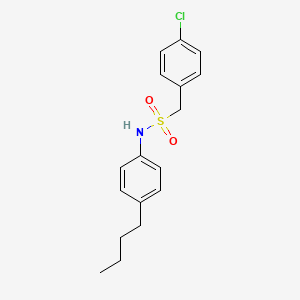
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5070506.png)
![3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070507.png)
![5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5070515.png)
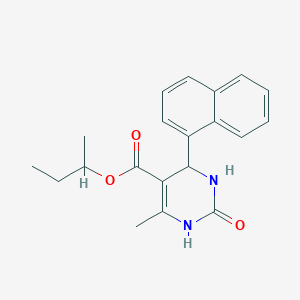
![4-(2-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5070530.png)
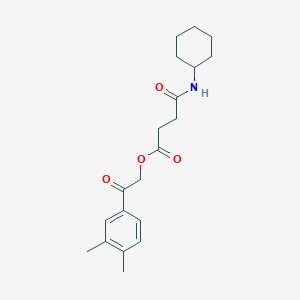


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5070555.png)
![2-chloro-4,5-difluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5070559.png)
